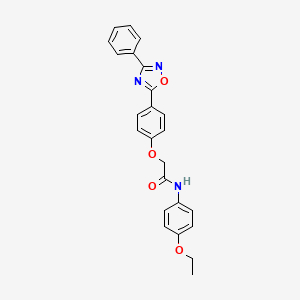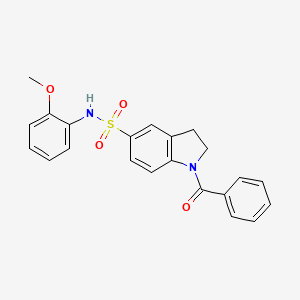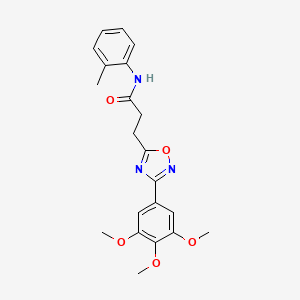
N-(4-ethoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The compound is commonly referred to as EPOAD and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
EPOAD has potential applications in various fields of scientific research. In medicine, the compound has been studied for its anticancer properties. Studies have shown that EPOAD inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, EPOAD has been studied for its potential use as a herbicide. The compound has been shown to inhibit the growth of weeds by inhibiting photosynthesis. In material science, EPOAD has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high fluorescence quantum yield.
Mecanismo De Acción
The mechanism of action of EPOAD varies depending on its application. In medicine, the compound induces apoptosis in cancer cells by activating the caspase pathway. In agriculture, EPOAD inhibits photosynthesis by inhibiting the electron transport chain. In material science, EPOAD exhibits high fluorescence quantum yield due to its ability to transfer energy from the excited state to the ground state.
Biochemical and Physiological Effects:
EPOAD has been shown to have various biochemical and physiological effects. In medicine, the compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. In agriculture, EPOAD has been shown to inhibit the growth of weeds and reduce crop damage caused by pests. In material science, EPOAD exhibits high fluorescence quantum yield, making it a potential candidate for use in OLEDs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPOAD has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize using simple methods. Another advantage is that EPOAD exhibits high fluorescence quantum yield, making it a useful tool for studying energy transfer in materials. However, one limitation is that EPOAD is not very soluble in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on EPOAD. In medicine, further studies could be conducted to investigate the compound's potential as a cancer treatment. In agriculture, research could focus on developing more effective herbicides based on EPOAD. In material science, further research could be conducted to explore the compound's potential for use in OLEDs and other optoelectronic devices.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound with potential applications in medicine, agriculture, and material science. The compound can be synthesized using various methods and exhibits different mechanisms of action depending on its application. EPOAD has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
Métodos De Síntesis
EPOAD can be synthesized using various methods, including the condensation reaction between 4-ethoxyaniline and 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid, and the product is purified using recrystallization. Another method involves the reaction between 4-ethoxyaniline and 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetyl chloride in the presence of a base such as triethylamine.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-29-20-14-10-19(11-15-20)25-22(28)16-30-21-12-8-18(9-13-21)24-26-23(27-31-24)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHBGLCIZRLFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)






![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)
